molecular formula C14H18N4O3S B6529651 N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 1020453-90-0

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B6529651
CAS No.: 1020453-90-0
M. Wt: 322.39 g/mol
InChI Key: ODVNZGWKVMHJKU-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a dimethylsulfamoyl group attached to the benzamide moiety and a 1,3-dimethyl substitution on the pyrazol ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,3-dimethyl-1H-pyrazol-5-amine and 4-(dimethylsulfamoyl)benzoic acid.

  • Condensation Reaction: These two starting materials undergo a condensation reaction in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can target the nitro group, if present, converting it to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazol ring, especially at the nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

  • Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfonic acids or sulfonyl chlorides.

  • Reduction Products: Amines.

  • Substitution Products: Substituted pyrazoles.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its structural complexity and reactivity. Biology: It serves as a building block in the design of bioactive molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide exerts its effects depends on its molecular targets and pathways. For instance, if used as an anti-inflammatory agent, it may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX). The specific molecular interactions and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(1-methyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide: Similar structure but with a single methyl group on the pyrazol ring.

  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(dimethylsulfamoyl)benzamide: Different position of the dimethyl groups on the pyrazol ring.

Uniqueness: The uniqueness of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-10-9-13(18(4)16-10)15-14(19)11-5-7-12(8-6-11)22(20,21)17(2)3/h5-9H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVNZGWKVMHJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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